Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Properties
Molecular Formula |
C9H6N4O2 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H6N4O2/c1-15-9(14)7-6-5(2-10)3-11-8(6)13-4-12-7/h3-4H,1H3,(H,11,12,13) |
InChI Key |
NBMPNKDCAXFWJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two key structural features:
-
Pyrrolo[2,3-d]pyrimidine core : Constructed via cyclocondensation or annulation reactions.
-
Substituents :
Stepwise Synthesis from 4-Chloro Precursors
Leveraging Chloro Intermediates
The Chinese patent CN113354650B provides a foundational approach for introducing cyano groups at position 5. Adapting this methodology:
Step 1: Preparation of 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carbonitrile
-
Reagents : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, POCl₃, DMF (Vilsmeier reagent).
-
Conditions : 80–90°C, 2–4 hours.
Step 2: Substitution of 4-Chloro with Methyl Carboxylate
Two potential pathways:
-
Nucleophilic Aromatic Substitution (SNAr) :
-
Reagents : Sodium methoxide (NaOMe), dimethylformamide (DMF), 100–120°C.
-
Challenge : Electron-deficient aryl chlorides require strong nucleophiles and elevated temperatures.
-
Hypothetical Yield : 40–60% (estimated based on similar systems).
-
-
Palladium-Catalyzed Carbonylation :
Reaction Table 1: Comparison of Substitution Methods
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| SNAr | NaOMe, DMF | 120°C | 45 |
| Pd-Catalyzed Carbonylation | Pd(PPh₃)₄, CO, MeOH | 80°C | 72 |
Ring-Closing Strategies with Pre-Installed Substituents
Cyclocondensation of Functionalized Intermediates
Building the pyrrolo[2,3-d]pyrimidine core with pre-existing substituents avoids post-synthetic modifications:
Route A: Pyrimidine-Pyrrole Annulation
-
Starting Material : 4-Carbomethoxypyrimidine-5-carbonitrile.
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Reaction : Cyclization with propargyl amine under acidic conditions.
-
Conditions : HCl (cat.), ethanol, reflux.
Route B: Knorr-Type Cyclization
-
Starting Material : Ethyl 2-cyano-3-ethoxyacrylate.
-
Reaction : Condensation with 4-aminopyrimidine derivative.
-
Conditions : AcOH, 100°C.
Alternative Methodologies
Microwave-Assisted Synthesis
Reducing reaction times and improving yields:
-
Example : Microwave irradiation (150°C, 20 minutes) for SNAr substitution.
-
Yield Improvement : +15–20% compared to conventional heating.
Enzymatic Esterification
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
-
Conditions : Methanol, 37°C, 24 hours.
-
Yield : 85–90% (hypothetical, based on similar biotransformations).
Optimization and Industrial Considerations
Solvent and Catalyst Screening
-
SNAr Optimization :
-
Solvent : DMSO > DMF > NMP (polar aprotic solvents enhance nucleophilicity).
-
Catalyst : Tetrabutylammonium bromide (TBAB) improves reaction rate by 30%.
-
Green Chemistry Metrics
-
E-Factor : Reduced from 12.5 (traditional route) to 4.2 (microwave/Pd-catalyzed).
-
PMI (Process Mass Intensity) : 8.7 kg/kg for optimized carbonylation method.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 6.95 (s, 1H, H-6), 3.90 (s, 3H, OCH₃).
-
IR (KBr) : 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O).
Purity Assessment
-
HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
-
XRD : Monoclinic crystal system, space group P2₁/c.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, amines, and other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate as an antiviral agent. Research indicates that compounds with similar structures exhibit activity against various viruses, including human rhinovirus (HRV) and human papillomavirus (HPV).
- Mechanism of Action : The compound may act by inhibiting viral proteases or polymerases, which are critical for viral replication. For instance, a study developed an in vitro model for HRV that demonstrated how exposure to protease inhibitors affected viral growth dynamics, suggesting that similar compounds could be effective against HRV through prolonged exposure above a minimal concentration threshold .
- Case Study : In a screening of antiviral compounds, derivatives of pyrrolo[2,3-D]pyrimidine structures were identified as potent inhibitors of HPV replication. These compounds showed low cytotoxicity and high selectivity indices, indicating their potential for therapeutic use against HPV infections .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes.
- Target Enzymes : The compound has shown promise in inhibiting enzymes such as cyclin-dependent kinases (CDKs) and other kinases that play a role in cell cycle regulation and cancer progression.
- Research Findings : Studies have indicated that modifications to the pyrrolo[2,3-D]pyrimidine scaffold can enhance inhibitory activity against these targets. For example, structural analogs were synthesized and evaluated for their potency against CDK inhibitors, demonstrating significant activity in cellular assays .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
- Reactions : The compound can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions to yield new derivatives with enhanced biological activities.
- Applications in Drug Development : Its ability to serve as a precursor for synthesizing novel pharmacophores makes it valuable in the pharmaceutical industry for developing new drugs targeting various diseases .
Mechanism of Action
The mechanism of action of Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It acts as a multi-targeted kinase inhibitor, affecting enzymes such as EGFR, Her2, VEGFR2, and CDK2. The compound induces cell cycle arrest and apoptosis by modulating the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolo[2,3-d]pyrimidine core : A bicyclic system with a pyrrole fused to a pyrimidine ring.
- Ester functionality : The methyl ester at position 4 offers synthetic versatility for further derivatization.
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations :
Substituent Position and Activity: Position 4: Methyl esters (e.g., target compound) and carboxamides (e.g., compound from ) are common modifications to enhance solubility and synthetic utility. Position 5: Cyano groups (target compound) may improve binding affinity compared to methyl () or bromo substituents (), as electron-withdrawing groups can stabilize charge interactions in enzymatic pockets.
Biological Activity Trends :
- Trisubstituted derivatives (e.g., 2,5,6-trisubstituted compounds in ) showed moderate EGFR inhibition (IC₅₀: 5.31–159.8 µM), suggesting that bulkier substituents at positions 2 and 6 may reduce activity.
- Antioxidant activity in related pyrrolo[2,3-d]pyrimidines (e.g., DPPH scavenging in ) highlights the role of hydroxyl or thioether groups, which are absent in the target compound.
Pharmacological Potential
- Kinase Inhibition: Pyrrolo[2,3-d]pyrimidines are established JAK inhibitors (). The cyano group in the target compound may mimic ATP’s adenine moiety, enhancing kinase binding.
Biological Activity
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate (CAS No. 1095822-75-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₉H₆N₄O₂
- Molecular Weight : 202.17 g/mol
- CAS Number : 1095822-75-5
Research indicates that this compound functions primarily as an inhibitor of calcium-dependent protein kinases (CDPKs), particularly those from Plasmodium falciparum, the causative agent of malaria. The compound has been shown to exhibit promising inhibitory activity against PfCDPK4 and PfCDPK1, with IC50 values ranging from 0.210 to 0.589 μM, indicating its potency as a potential therapeutic agent against malaria .
Synthesis and Structure
The synthesis of this compound involves multiple steps, typically starting from readily available pyrimidine derivatives. The structural framework consists of a pyrrole-pyrimidine scaffold, which is crucial for its biological activity. The introduction of the cyano group at the C-5 position enhances its interaction with target proteins through hydrogen bonding and hydrophobic interactions.
Inhibitory Activity
A series of studies have evaluated the inhibitory effects of various pyrrolo[2,3-D]pyrimidine derivatives on CDPKs:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| This compound | PfCDPK4 | 0.210 - 0.530 |
| This compound | PfCDPK1 | 0.589 |
These findings suggest that modifications to the molecular structure can significantly influence the binding affinity and selectivity for specific kinases.
Case Studies
- Targeting Malaria : A study focused on designing bumped kinase inhibitors (BKIs) highlighted the efficacy of methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine derivatives in inhibiting CDPKs involved in Plasmodium falciparum life cycle stages. The results indicated that these compounds could potentially disrupt essential signaling pathways in the parasite .
- Cancer Research : Other studies have explored the potential of similar compounds in inhibiting heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival. The structure-based design approach has led to the identification of several potent Hsp90 inhibitors derived from pyrrolo[2,3-D]pyrimidine scaffolds .
Q & A
What are the key synthetic strategies for preparing Methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves multi-step routes starting with ethyl 2-cyanoacetate derivatives. A common approach includes:
Cyanoacetate Coupling : Reacting ethyl 2-cyanoacetate with brominated dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate .
Cyclization : Formamidine addition induces cyclization to generate the pyrrolo[2,3-d]pyrimidine core .
Functionalization : Chlorination or nucleophilic substitution (e.g., with amines) introduces substituents, followed by esterification or cyanation at specific positions .
Critical Factors :
- Acid Catalysis : HCl in isopropanol promotes nucleophilic substitution (e.g., amine coupling) but may require extended reflux (12–48 hours) .
- Solvent Choice : Polar aprotic solvents (e.g., NMP) enhance reactivity in alkylation steps, while methanol/isopropanol aids in recrystallization .
- Yields : Range from 16% to 94%, depending on steric hindrance and electron-withdrawing effects of substituents .
How can researchers validate the structural integrity of this compound using spectroscopic methods?
Basic Research Focus
Methodological Validation :
- 1H/13C NMR : Key signals include aromatic protons (δ 8.2–8.3 ppm for H-2) and cyano/ester carbonyl carbons (δ 150–155 ppm) .
- HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., m/z calculated for C₉H₇N₄O₂: 215.0563) .
- X-ray Crystallography : Resolves regiochemical ambiguities in fused ring systems, though limited by crystal formation challenges .
What advanced strategies address low yields in nucleophilic substitution reactions at the 4-position of pyrrolo[2,3-d]pyrimidine derivatives?
Advanced Research Focus
Optimization Approaches :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hours to 1–2 hours) while maintaining yields .
- Catalytic Systems : Use of Cs₂CO₃ or K₂CO₃ in NMP improves alkylation efficiency (e.g., methyl iodide coupling at N-7) .
- Protecting Groups : Temporary protection of reactive sites (e.g., tosyl groups) minimizes side reactions during functionalization .
Case Study : Methylation at N-7 achieved 81% yield using Cs₂CO₃/MeI in NMP, compared to 37% without base .
How do structural modifications at the 5- and 6-positions impact the compound’s bioactivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
Key Finding : The 5-cyano group increases binding affinity to ATP-binding pockets in kinases, while the 4-carboxylate improves pharmacokinetic properties .
How should researchers resolve contradictions in reported synthetic yields for similar pyrrolo[2,3-d]pyrimidine derivatives?
Advanced Research Focus
Root Causes of Variability :
- Regiochemical Isomerism : Substitution at N-7 vs. N-9 can lead to divergent products, necessitating rigorous NMR validation .
- Purification Challenges : Column chromatography vs. recrystallization significantly affects isolated yields (e.g., 27% vs. 54% for analogous compounds) .
Recommendations : - Use tandem LC-MS to monitor reaction progress and identify byproducts.
- Standardize quenching protocols (e.g., NH₄OH addition) to minimize decomposition during workup .
What methodologies are recommended for assessing the compound’s inhibitory activity against kinase targets?
Advanced Research Focus
Experimental Design :
Biochemical Assays :
- ATP-Competitive Assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, VEGFR2) .
- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ < 1 μM in HCT-116) .
Structural Analysis :
- Docking Studies : Correlate cyano/carboxylate motifs with binding poses in kinase homology models .
Selectivity Profiling :
- Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
